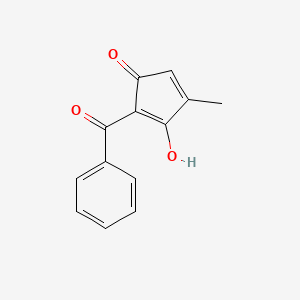
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is a peptide compound composed of four amino acids: L-proline, L-tyrosine, L-tyrosine, and L-serine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups on the amino acids to prevent unwanted side reactions. For example, the amino group of L-tyrosine can be protected using Boc (tert-butoxycarbonyl) anhydride under alkaline conditions . The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or other coupling agents. After the peptide bonds are formed, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, with each amino acid being sequentially added and coupled. This method offers advantages such as ease of purification and automation, making it suitable for large-scale production .
化学反应分析
Types of Reactions
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of L-tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- involves its interaction with specific molecular targets. For example, the peptide may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .
相似化合物的比较
Similar Compounds
L-tyrosyl-L-proline: A dipeptide with antihypertensive properties.
Cyclo(L-tyrosyl-L-tyrosine): A cyclic dipeptide with potential biological activities.
Uniqueness
L-Proline, L-tyrosyl-L-tyrosyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties.
属性
CAS 编号 |
866784-36-3 |
|---|---|
分子式 |
C26H32N4O8 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O8/c27-19(12-15-3-7-17(32)8-4-15)23(34)28-20(13-16-5-9-18(33)10-6-16)24(35)29-21(14-31)25(36)30-11-1-2-22(30)26(37)38/h3-10,19-22,31-33H,1-2,11-14,27H2,(H,28,34)(H,29,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
BHHUKFDUHVQLGW-CMOCDZPBSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)

![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

